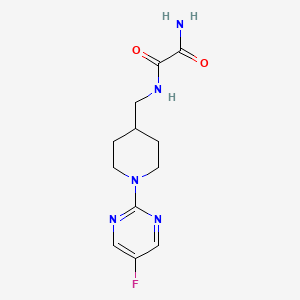

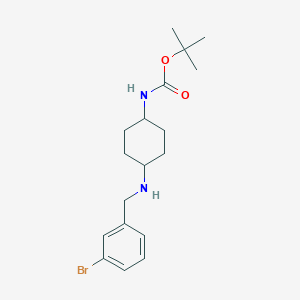

2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

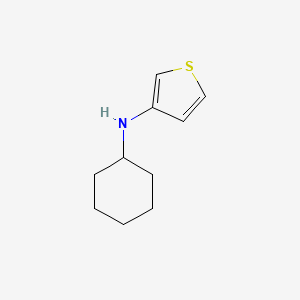

The compound "2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide" is a derivative of tetrazole, which is a class of synthetic heterocyclic organic compounds, featuring a 5-member ring of four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their various biological activities and are often explored for their potential as pharmaceutical agents.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the construction of the tetrazole ring and subsequent functionalization of the ring with various substituents to achieve the desired biological activity. In the context of the provided papers, the synthesis of related compounds involves multi-step reactions, including the formation of intermediates such as benzimidazole derivatives , Schiff bases , and the use of techniques like the Gewald synthesis . These methods typically employ spectroscopic techniques like FTIR, NMR, and mass spectroscopy for structural determination .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of the tetrazole ring, which can significantly influence the compound's reactivity and interaction with biological targets. X-ray diffraction analysis is a common technique used to determine the crystal structure of such compounds, providing insights into the arrangement of atoms and the geometry of the molecule . The molecular structure can also be influenced by the presence of substituents, as seen in the case of the 1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II), where the dihedral angle between the tetrazole and benzene cycles is significant .

Chemical Reactions Analysis

Tetrazole derivatives can participate in various chemical reactions, including the formation of hydrogen bonds, which are crucial for the stability and packing of the molecules in the crystal state . The presence of functional groups like fluorophenyl and methoxyphenethyl can also influence the reactivity of the compound, potentially leading to interactions such as hydrogen bonding or charge-assisted non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties can affect the compound's solubility, stability, and overall biological activity. For instance, the introduction of a fluorophenyl group can impact the lipophilicity and pharmacokinetic profile of the compound . The antiallergic activity of related tetrazole derivatives has been linked to their physicochemical properties, with structure-activity relationships guiding the optimization of these properties for enhanced biological activity .

Applications De Recherche Scientifique

Synthesis and Characterization

Research in organic chemistry has led to the development of numerous compounds with potential applications in various fields, including medicine and materials science. One area of focus has been the synthesis and in vitro cytotoxic activity of novel compounds, including pyrazolo[1,5-a]pyrimidines, which show promise in targeting cancer cell lines. Studies have characterized these compounds through analytical and spectroscopic data, shedding light on their potential as therapeutic agents (Hassan et al., 2015).

Antitumor Activity

The synthesis of compounds with antitumor properties is a critical area of pharmaceutical research. Imidazotetrazines, for example, have been studied for their curative activity against leukemia, acting potentially as prodrug modifications of known antitumor agents. This research underscores the importance of chemical synthesis in developing new therapeutic options for cancer treatment (Stevens et al., 1984).

Cytotoxicity Studies

Further exploration into the cytotoxicity of new chemical compounds has led to the discovery of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. These studies not only advance our understanding of compound synthesis but also provide insights into their potential applications in cancer therapy, highlighting the impact of structural variations on biological activity (Hassan et al., 2014).

Antimicrobial Activity

Research on Schiff bases using various derivatives has shown promising antimicrobial activity. These studies not only contribute to our understanding of synthetic chemistry but also open new pathways for developing antimicrobial agents, showcasing the versatility of novel compounds in addressing medical challenges (Puthran et al., 2019).

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) in compounds like 2-hydroxy-N-1H-tetrazol-5-ylbenzamides has provided valuable insights into the design of antiallergic agents. Such research not only furthers our understanding of chemical synthesis but also highlights the potential for developing more effective treatments for allergies (Ford et al., 1986).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-25-15-5-3-2-4-12(15)10-11-19-17(24)16-20-22-23(21-16)14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBRYKBZGBBFOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3014067.png)

![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)

![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)